4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
4-Acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with an acetyl group at the 4-position, linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. The tetrahydrobenzothiazole ring enhances conformational rigidity and may improve binding affinity in biological systems.
Properties
IUPAC Name |
4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10(19)11-6-8-12(9-7-11)15(20)18-16-17-13-4-2-3-5-14(13)21-16/h6-9H,2-5H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEPPJSPKBUSKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.
Acetylation: The resulting benzothiazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acetylated benzothiazole with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent.
Material Science: The compound’s unique structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It has been used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on the Benzamide Ring
The benzamide ring’s substituents significantly influence physicochemical properties and reactivity. Key analogs include:
Nitro- and Chloro-Substituted Derivatives
- 3-Methyl-4-nitro-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)benzamide (): Features a nitro group (electron-withdrawing) at the 4-position and a methyl group at the 3-position. The tetrahydrobenzothiazole moiety is modified with dimethyl and oxo groups, increasing hydrophobicity. Potential applications: Nitro groups are often associated with antimicrobial activity.
4-Chloro-3-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ():
2,5-Dichloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide ():
Oxygen-Containing Substituents
Modifications to the Heterocyclic Moiety
Extended Chains and Functional Groups
- 4-Oxo-4-(3-oxo-1-piperazinyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide (): Incorporates a piperazinyl-oxobutanoate chain, increasing molecular weight (336.41 g/mol) and polarity. Density: 1.5 g/cm³, reflecting compact packing due to the extended chain. Potential for enhanced solubility and receptor binding compared to acetyl-substituted analogs.
Simpler Amide Derivatives
Physicochemical Property Comparison
*Estimated based on structural analogs.
Biological Activity
4-acetyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, its mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzamide moiety linked to a tetrahydro-benzothiazole ring. The acetyl group enhances its reactivity and potential biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties . In vitro studies have shown that it can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 50 | Effective against both methicillin-sensitive and resistant strains. |
| Escherichia coli | 100 | Moderate efficacy observed. |
| Candida albicans | 75 | Shows antifungal activity. |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties . It has been shown to induce apoptosis in cancer cell lines through specific pathways involving caspase activation. Further research is needed to elucidate the precise mechanisms involved.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Interactions with enzymes critical for bacterial cell wall synthesis.
- Receptor Binding : Potential binding to specific receptors involved in cancer cell proliferation.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives similar to this compound showed significant activity against antibiotic-resistant strains of Staphylococcus aureus .
- Anticancer Research : In vitro testing revealed that compounds with similar structures induced cell cycle arrest in human breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
